1-(Benzyloxy)-4,5-difluoro-2-iodobenzene
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Overview
Description
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoro, and iodo groups
Preparation Methods
The synthesis of 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the iodination of a difluorobenzene derivative followed by the introduction of a benzyloxy group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
Chemical Reactions Analysis
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene involves its interaction with various molecular targets. For instance, in coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The benzyloxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene can be compared with other similar compounds such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a hydroxyl group instead of fluorine and iodine, leading to different reactivity and applications.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: This compound features a triazole ring and a chlorophenyl group, which provide different biological activities.
The uniqueness of this compound lies in its combination of benzyloxy, difluoro, and iodo groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C13H9F2IO |
---|---|
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,2-difluoro-4-iodo-5-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QSAQZZDFEVYLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2I)F)F |
Origin of Product |
United States |
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